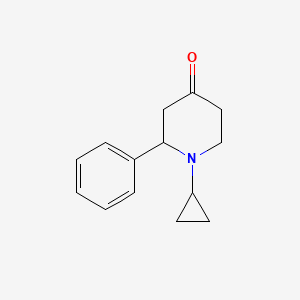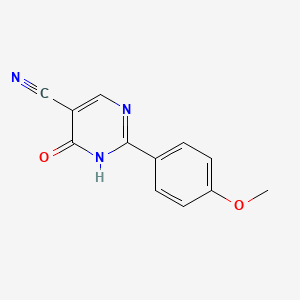![molecular formula C10H10N2O B15128449 1-(Benzo[d]oxazol-2-yl)cyclopropanamine](/img/structure/B15128449.png)
1-(Benzo[d]oxazol-2-yl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d]oxazol-2-yl)cyclopropanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable cyclopropane derivative under acidic or basic conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1-(Benzo[d]oxazol-2-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1-(Benzo[d]oxazol-2-yl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound with a similar ring structure.
2-(Benzo[d]oxazol-2-yl)aniline: A derivative with an additional aniline group.
2-(Benzo[d]oxazol-2-yl)phenol: A derivative with a phenol group.
Uniqueness
1-(Benzo[d]oxazol-2-yl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts specific chemical and physical properties
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(1,3-benzoxazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H10N2O/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2 |
InChIキー |
RFRAPHPDWRCEIF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC3=CC=CC=C3O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
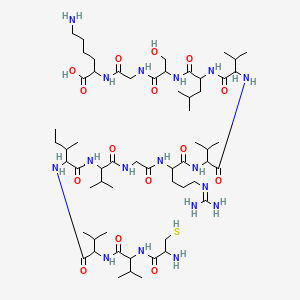

![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)
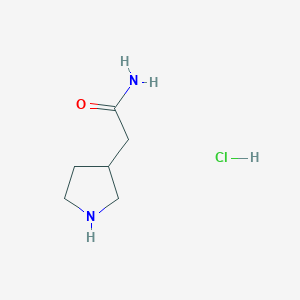
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
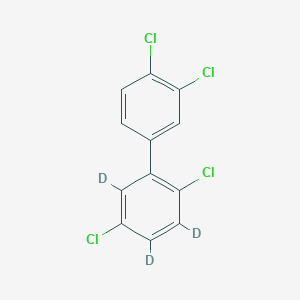
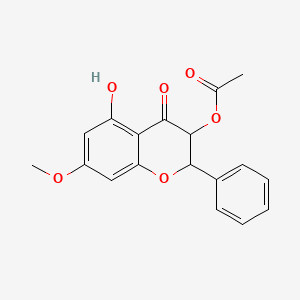
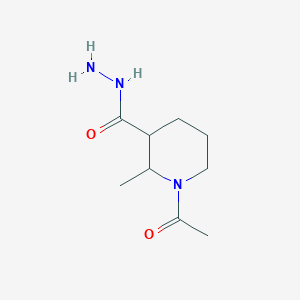
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
